5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two adjacent nitrogen atoms in the ring structure. This specific compound features a 2-chlorophenyl group and a phenyl group attached to the pyrazole ring, along with a carboxylic acid functional group at the 3-position. The compound has gained interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in drug design.
5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is classified as an organic compound under the category of pyrazoles. It is part of the broader classification of heterocyclic compounds, specifically azoles, which are characterized by their nitrogen-containing rings.
The synthesis of 5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid involves several steps:
The reaction conditions for each step must be carefully controlled to ensure high yields and purity of the final product. The cyclization step may require optimization of temperature and reaction time to achieve efficient formation of the pyrazole structure.
The molecular formula for 5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is . Its structure can be represented as follows:
This structure indicates that it contains two aromatic rings (the chlorophenyl and phenyl groups) attached to a pyrazole core with a carboxylic acid functional group .
The compound's InChI Key is , which provides a unique identifier for its chemical structure in databases.
5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions often require specific reagents and conditions (e.g., temperature, pressure) to proceed efficiently. For instance, esterification typically requires an acidic catalyst and heat.
The mechanism of action for 5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid relates primarily to its potential biological activities:
Research indicates that derivatives of this compound can exhibit significant inhibitory activity against targets like factor XIa (FXIa), which plays a role in blood coagulation .
5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid typically appears as a crystalline solid. Its melting point and solubility characteristics depend on the purity and specific formulation used in studies.
The compound is stable under normal laboratory conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions. Its reactivity is largely influenced by the presence of the carboxylic acid group, which can participate in various chemical transformations.
5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
The pyrazole scaffold—a five-membered heterocycle featuring two adjacent nitrogen atoms (C₃H₄N₂)—was first characterized by Ludwig Knorr in 1883 and recognized as an alkaloid due to its pharmacological effects. Early isolation from natural sources, such as 1-pyrazolyl-alanine from watermelon seeds (1959), marked its biological relevance [1]. The 20th century witnessed seminal advances with pyrazole-based analgesics and antipyretics (e.g., antipyrine and phenazone) entering clinical use. By the 1960s, derivatives like phenylbutazone (nonsteroidal anti-inflammatory drug, NSAID) and sulfinpyrazone (antigout) dominated therapeutics despite later safety concerns [1] [2]. Contemporary drug discovery leverages pyrazole’s versatility, evidenced by FDA-approved agents: celecoxib (COX-2 inhibitor), rimonabant (cannabinoid receptor antagonist), and fezolamide (antidepressant) [2]. This evolution underscores pyrazole’s transition from simple antipyretics to targeted therapies addressing inflammation, metabolic disorders, and thrombosis.
Table 1: Historical Milestones in Pyrazole-Based Drug Development
Time Period | Representative Agents | Therapeutic Category |
---|---|---|
Late 19th C | Antipyrine | Analgesic/Antipyretic |
Mid-20th C | Phenylbutazone | NSAID |
Early 21st C | Celecoxib, Rimonabant | Anti-inflammatory, Anti-obesity |
Present | FXIa inhibitors (e.g., 7za) | Anticoagulant |
5-Aryl-1-phenyl-1H-pyrazole-3-carboxylic acid derivatives exhibit distinct pharmacophoric advantages:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9